

Application Notes and Protocols for MRS2365 Trisodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MRS2365 trisodium	
Cat. No.:	B15568971	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] With an EC50 in the low nanomolar range (0.4 nM), it is a valuable tool for studying P2Y1 receptor signaling and its role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[1][2][3][4] These application notes provide detailed protocols and guidelines for the optimal use of MRS2365 trisodium in cell culture experiments.

A critical consideration when using MRS2365 is its potential for rapid in vitro and in vivo metabolism. MRS2365 can be dephosphorylated by ectonucleotidases to its nucleoside metabolite, AST-004. This metabolite has been shown to be an agonist for A1 and A3 adenosine receptors. Consequently, researchers should be aware that observed physiological effects, especially in longer-term assays, may be attributable to the activation of adenosine receptors in addition to or instead of the P2Y1 receptor.

Product Information



Property	Value	
Chemical Name	[[(1R,2R,3S,4R,5S)-4-[6-Amino-2- (methylthio)-9H-purin-9-yl]-2,3- dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt	
Molecular Formula	C13H16N5O9P2SNa3	
Molecular Weight	549.28 g/mol	
Purity	≥98% (HPLC)	
Solubility	Soluble in water. Often supplied as a 10 mM stock solution.	
Storage	Store at -80°C.	

Optimal Concentrations for Cell Culture

The optimal concentration of **MRS2365 trisodium** will vary depending on the cell type, receptor expression levels, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The following table provides a summary of concentrations reported in the literature for various applications.



Application	Cell Type	Concentration Range	EC50 / IC50	Reference
P2Y1 Receptor Activation	Various	0.1 nM - 1 μM	0.4 nM	[1][2][3][4]
Platelet Shape Change	Human Platelets	10 nM - 1 μM	-	[5]
Inhibition of ADP- induced Platelet Aggregation (via desensitization)	Human Platelets	10 nM - 100 nM	34 nM	[5]
Calcium Mobilization	Glomerular Podocytes	Not specified, but effective	-	[6]
Displacement of P2Y1 Receptor from Membrane Rafts	Chorionic Artery Segments	10 nM	-	
Weakening of ADP-induced Platelet Aggregation	Platelets	1 μM - 3 μM	-	[3][4]

Experimental Protocols Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following P2Y1 receptor activation by MRS2365 using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

- Cells expressing the P2Y1 receptor
- MRS2365 trisodium



- Fura-2 AM
- Pluronic F-127 (optional)
- HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4
- Probenecid (optional, to prevent dye leakage)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Protocol:

- Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
- Dye Loading:
 - \circ Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 μ M Fura-2 AM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
 - Remove the cell culture medium and wash the cells once with HBS.
 - Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing:
 - Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.
 - Add HBS (containing 2.5 mM probenecid, if used) to each well and incubate for a further
 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
- Compound Addition and Measurement:

Methodological & Application



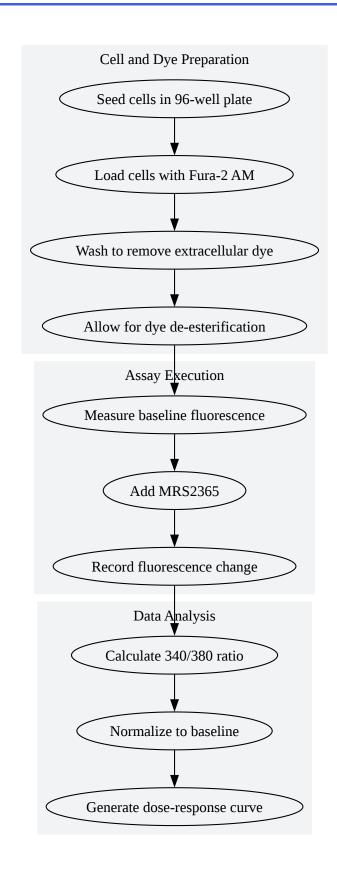


- Prepare a stock solution of MRS2365 trisodium in water or HBS.
- Place the plate in the fluorescence plate reader and set the kinetic read parameters.
 Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.
- Add varying concentrations of MRS2365 to the wells.
- Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.

Data Analysis:

- The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths.
- Normalize the data to the baseline fluorescence to determine the fold change or calculate the absolute calcium concentration using the Grynkiewicz equation.





Click to download full resolution via product page

Caption: Workflow for the light transmission aggregometry assay.



[35S]GTPyS Binding Assay

This assay measures the activation of G proteins coupled to the P2Y1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS.

Materials:

- Cell membranes expressing the P2Y1 receptor
- MRS2365 trisodium
- [35S]GTPyS
- GDP
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, EDTA, and NaCl
- · Scintillation cocktail
- Filter plates and vacuum manifold or cell harvester

Protocol:

- Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y1 receptor or from tissues known to express the receptor.
- Assay Setup:
 - In a 96-well plate, add the assay buffer, GDP (to a final concentration of ~10-100 μM), and the cell membranes (5-20 μg of protein per well).
 - Add varying concentrations of MRS2365. For antagonist studies, pre-incubate with the antagonist before adding MRS2365.
 - To determine non-specific binding, add a high concentration of unlabeled GTPyS (e.g., 10 μM) to a set of wells.
- Initiation of Reaction:



- Start the reaction by adding [35S]GTPyS (final concentration ~0.1-1 nM) to all wells.
- Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
- Termination and Filtration:
 - Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold or cell harvester.
 - Wash the filters several times with ice-cold wash buffer.
- Detection:
 - Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from all other readings.
 - Plot the specific binding as a function of the MRS2365 concentration to generate a doseresponse curve and determine the EC50.

Experimental Workflow for [35S]GTPyS Binding Assay



Click to download full resolution via product page

Caption: Workflow for the [35S]GTPyS binding assay.

Signaling Pathway



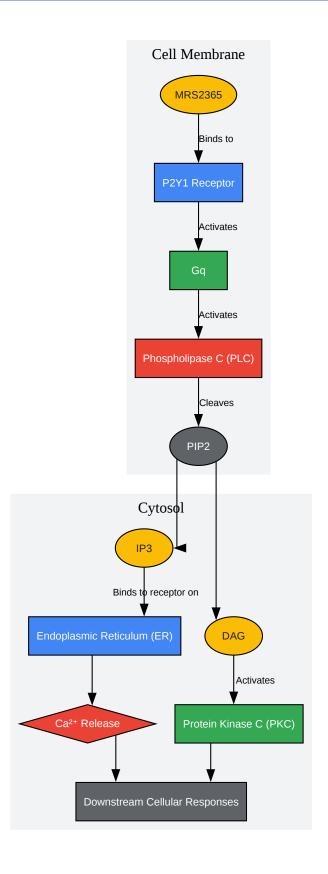




MRS2365 activates the P2Y1 receptor, which is coupled to the Gq family of G proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium.

P2Y1 Receptor Signaling Pathway





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. hellobio.com [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- To cite this document: BenchChem. [Application Notes and Protocols for MRS2365
 Trisodium in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15568971#optimal-concentration-of-mrs2365-trisodium-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com